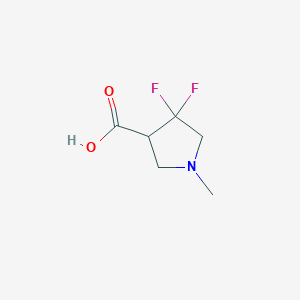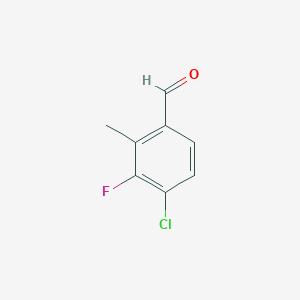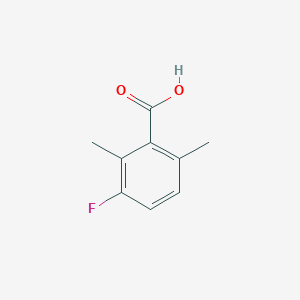
3-Fluoro-2,6-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol . It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,6-dimethylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with 2,6-dimethylbenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate . This reaction is usually performed in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products . Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
3-Fluoro-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C), temperatures (50-100°C).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), temperatures (room temperature to reflux).
Reduction: Reducing agents (LiAlH4, BH3), solvents (ether, THF), temperatures (0°C to room temperature).
Major Products
Substitution: Amino or thiol derivatives of this compound.
Oxidation: 3-Fluoro-2,6-dimethylbenzaldehyde or this compound derivatives.
Reduction: 3-Fluoro-2,6-dimethylbenzyl alcohol or 3-Fluoro-2,6-dimethylbenzaldehyde.
科学研究应用
3-Fluoro-2,6-dimethylbenzoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 3-Fluoro-2,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing its pharmacological effects .
相似化合物的比较
Similar Compounds
2,6-Dimethylbenzoic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3-Fluorobenzoic acid: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Difluorobenzoic acid: Contains two fluorine atoms, leading to distinct chemical behavior and applications.
Uniqueness
3-Fluoro-2,6-dimethylbenzoic acid is unique due to the combination of fluorine and methyl groups on the benzene ring, which imparts specific steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
3-fluoro-2,6-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJUCUGMAVRVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
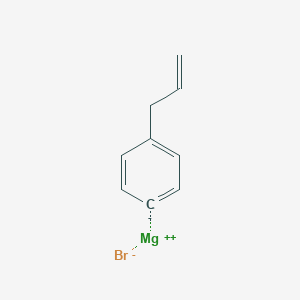
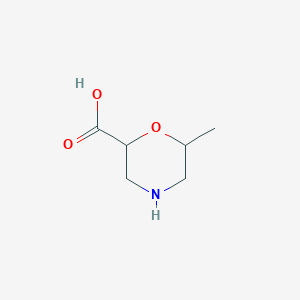

![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)
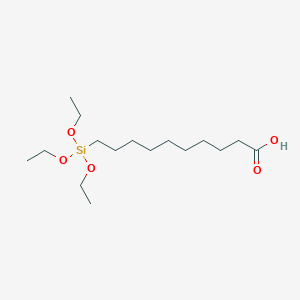
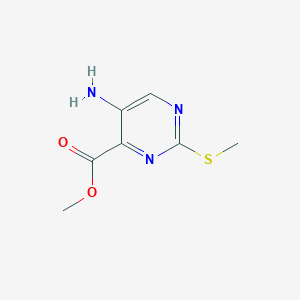
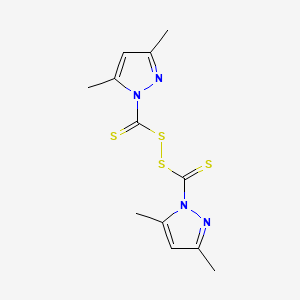
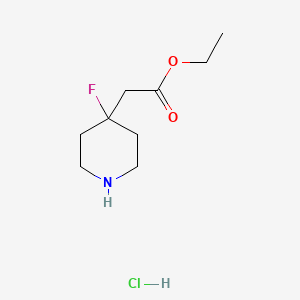
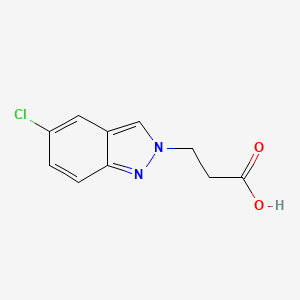
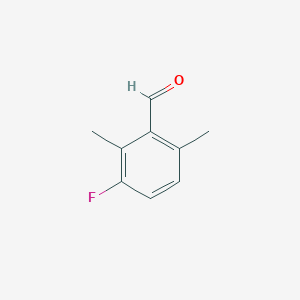
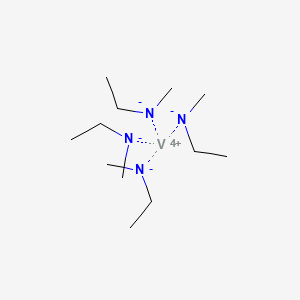
![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)
